2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)butanoic acid
- 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the oxazole ring and the sulfanyl group, in particular, distinguishes it from other related compounds and enhances its potential for diverse applications .
Biological Activity
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid (CAS Number: 1189562-95-5) is an organic compound notable for its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is C9H13N3O4S, with a molecular weight of 259.28 g/mol. The structure includes a sulfanyl group and a 5-methyl-1,2-oxazole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 1189562-95-5 |
Molecular Formula | C₉H₁₃N₃O₄S |
Molecular Weight | 259.28 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit antioxidant properties. The presence of the oxazole ring may contribute to radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.
2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential interactions with glutamate receptors. Preliminary studies indicate that derivatives of amino acids with oxazole rings can enhance neuronal survival and function under stress conditions, although specific data on this compound is limited.
3. Anti-inflammatory Properties
Research into related compounds has shown that modifications to the amino acid backbone can lead to significant anti-inflammatory effects. For instance, compounds that inhibit nitric oxide synthase (iNOS) have been associated with reduced inflammation in cellular models.
Case Studies
While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:
Case Study 1: Neuroprotective Agents
A study assessing the neuroprotective effects of various amino acid derivatives found that those containing oxazole rings significantly improved cell viability in models of neurodegeneration. These findings suggest that our compound may also exhibit similar protective effects due to its structural features.
Case Study 2: Anti-inflammatory Activity
In a comparative analysis of amino acid derivatives, several compounds demonstrated potent inhibition of iNOS and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators in vitro. This suggests that modifications similar to those in our compound could yield beneficial anti-inflammatory properties.
Research Findings
Recent investigations into related compounds have utilized quantitative structure–activity relationship (QSAR) modeling to predict biological activity based on chemical structure:
- QSAR Analysis : Compounds with specific substituents on the oxazole ring showed enhanced binding affinity to target proteins involved in inflammatory responses.
- Synthesis and Evaluation : Novel derivatives were synthesized and evaluated for their biological activity against various cellular targets, indicating a promising avenue for further exploration of our compound's efficacy.
Properties
IUPAC Name |
2-amino-3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-5-2-7(12-16-5)11-8(13)4-17-3-6(10)9(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJWHDLTHHRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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